molecular formula C14H21N B2559580 3-(3,3-Dimethylcyclohexyl)aniline CAS No. 2060035-76-7

3-(3,3-Dimethylcyclohexyl)aniline

Cat. No.: B2559580
CAS No.: 2060035-76-7
M. Wt: 203.329
InChI Key: MMVJHNIWYFHERY-UHFFFAOYSA-N
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Description

3-(3,3-Dimethylcyclohexyl)aniline (CAS: 478403-37-1) is a substituted aniline derivative with a cyclohexyl group bearing two methyl substituents at the 3,3-positions. Its molecular formula is C₁₄H₂₁N, and it has a molecular weight of 203.32 g/mol . The compound is structurally characterized by an aniline group (-NH₂) attached to a benzene ring, which is further substituted with a 3,3-dimethylcyclohexyl moiety. This cyclohexyl group introduces steric bulk and lipophilicity, influencing its reactivity and physical properties.

The compound is primarily used in organic synthesis and pharmaceutical intermediate development. For example, its hydrochloride form (this compound hydrochloride) has been referenced in synthetic pathways for specialized intermediates .

Properties

IUPAC Name

3-(3,3-dimethylcyclohexyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N/c1-14(2)8-4-6-12(10-14)11-5-3-7-13(15)9-11/h3,5,7,9,12H,4,6,8,10,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMVJHNIWYFHERY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(C1)C2=CC(=CC=C2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-Dimethylcyclohexyl)aniline typically involves the reaction of 3,3-dimethylcyclohexylamine with aniline under specific conditions. One common method includes the use of a palladium-catalyzed amination reaction, where the cyclohexylamine derivative is reacted with aniline in the presence of a palladium catalyst and a suitable base .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale catalytic processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3,3-Dimethylcyclohexyl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted aniline compounds .

Scientific Research Applications

3-(3,3-Dimethylcyclohexyl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the development of biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(3,3-Dimethylcyclohexyl)aniline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate certain signaling pathways and enzymatic activities .

Comparison with Similar Compounds

2-(3,3-Dimethylcyclohexyl)aniline (CAS: 2060025-74-1)

  • Molecular Formula : C₁₄H₂₁N
  • Key Difference : Positional isomer of the target compound, with the aniline group attached at the 2-position of the cyclohexyl ring instead of the 3-position.
  • Impact : Altered steric effects and electronic distribution may affect reactivity in coupling reactions or pharmacological activity .

3-(2,4-Dimethylcyclohexyl)aniline (CAS: 2059935-22-5)

  • Molecular Formula : C₁₄H₂₁N
  • Key Difference : Additional methyl groups at the 2- and 4-positions of the cyclohexyl ring.

Substituted Anilines with Different Cyclohexyl Groups

N-(3,3-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine

  • Molecular Formula : C₁₂H₂₁N₃
  • Key Difference : Incorporates a pyrazole ring instead of a benzene ring.

3-(3-Methoxyphenyl)aniline (CAS: 400748-70-1)

  • Molecular Formula: C₁₃H₁₃NO
  • Key Difference : Methoxy-substituted biphenyl structure instead of a cyclohexyl group.
  • Impact : Improved solubility due to the polar methoxy group; used as an intermediate in organic syntheses .

Fluorinated and Halogenated Analogues

3-(Trifluoromethyl)aniline (CAS: 98-16-8)

  • Molecular Formula : C₇H₆F₃N
  • Key Difference : Trifluoromethyl (-CF₃) group replaces the cyclohexyl moiety.
  • Impact : The electron-withdrawing -CF₃ group enhances metabolic stability and bioavailability in pharmaceuticals, particularly in anti-inflammatory agents .

3-Chloro-4-(2,3-dimethylphenoxy)aniline (CAS: 893754-18-2)

  • Molecular Formula: C₁₄H₁₄ClNO
  • Key Difference: Chlorine and dimethylphenoxy substituents introduce halogenated and aromatic diversity.
  • Impact: Potential applications in agrochemicals due to enhanced electrophilicity and resistance to degradation .

Cyclohexyl-Sulfonamide Derivatives

3-[(Cyclohexanesulfonyl)methyl]aniline (CAS: 1184212-16-5)

  • Molecular Formula: C₁₃H₁₉NO₂S
  • Key Difference : Sulfonylmethyl bridge links the aniline and cyclohexane groups.

Data Tables

Table 1: Structural Comparison of 3-(3,3-Dimethylcyclohexyl)aniline and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent(s) CAS Number Reference ID
This compound C₁₄H₂₁N 203.32 3,3-Dimethylcyclohexyl 478403-37-1
2-(3,3-Dimethylcyclohexyl)aniline C₁₄H₂₁N 203.32 2,3-Dimethylcyclohexyl 2060025-74-1
3-(Trifluoromethyl)aniline C₇H₆F₃N 161.12 -CF₃ 98-16-8
3-[(Cyclohexanesulfonyl)methyl]aniline C₁₃H₁₉NO₂S 253.36 Sulfonylmethyl-cyclohexane 1184212-16-5

Biological Activity

  • Molecular Formula : C14H22ClN
  • Molecular Weight : 239.78 g/mol

The compound's hydrochloride form enhances its solubility in water, making it suitable for various applications in research and industry. Its hydrophobic nature may allow better membrane permeability, which is crucial for cellular interactions.

Biological Activity

Research into the biological activity of 3-(3,3-Dimethylcyclohexyl)aniline is still in its infancy. Preliminary studies suggest that this compound may interact with various biological macromolecules, including proteins and nucleic acids. However, specific mechanisms of action remain largely unexplored.

Potential Interactions

  • Protein Binding : There are indications that this compound may exhibit binding affinity to proteins, which could influence various biochemical pathways.
  • Nucleic Acid Interaction : Initial findings suggest possible interactions with nucleic acids, although detailed studies are required to elucidate these effects.

Toxicity and Safety Profile

Due to the limited data on its biological properties, the safety profile of this compound remains uncertain. However, general safety precautions should be observed when handling this compound:

  • Skin and Eye Irritation : Aromatic amines are known to cause irritation.
  • Inhalation Risks : Dust or fumes may irritate the respiratory system.

Toxicological Studies

A review of related compounds indicates that the toxicity of this compound may parallel that of other aromatic amines. For instance:

  • Compounds with similar structures often exhibit varying degrees of toxicity based on their functional groups and substituents.

Comparative Analysis with Similar Compounds

A comparative analysis highlights how this compound differs from other structurally related compounds:

Compound NameStructure TypeKey Differences
CyclohexylamineSimple amineLacks dimethyl substitution
4-MethylphenylhydrazineHydrazine derivativeContains a methyl group instead of cyclohexyl
PhenylhydrazineAromatic hydrazineContains a phenyl group instead of cyclohexyl
N,N-Diethyl-3-(3,3-dimethylcyclohexyl)anilineTertiary amineContains ethyl groups instead of hydrogen atoms

The unique steric and electronic properties imparted by the 3,3-dimethylcyclohexyl group enhance the reactivity and selectivity of this compound compared to others in its class.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, insights can be drawn from related compounds and preliminary studies:

  • Interaction Studies : Initial studies have suggested interactions with enzymes and receptors common to other aromatic amines.
  • Potential Applications : Given its structural characteristics, there is potential for use in drug development targeting specific biochemical pathways.

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